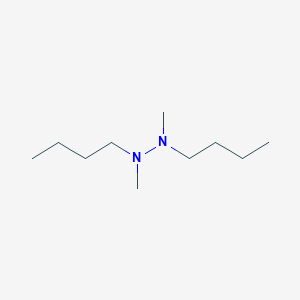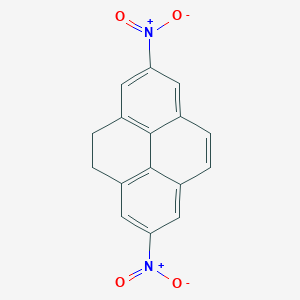![molecular formula C10H17NO3 B038956 Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate CAS No. 120881-97-2](/img/structure/B38956.png)
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate, commonly known as TBOA, is a potent inhibitor of the excitatory amino acid transporter. It is widely used in scientific research to study the mechanisms of glutamate transport and its role in various physiological and pathological conditions.
Mécanisme D'action
TBOA inhibits the excitatory amino acid transporter by binding to its substrate-binding site and blocking the uptake of glutamate. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage. TBOA has been shown to be selective for the excitatory amino acid transporter and does not affect other neurotransmitter transporters.
Biochemical and Physiological Effects:
TBOA has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and striatum. This can lead to excitotoxicity and neuronal damage, which has been implicated in various neurological disorders. TBOA has also been shown to modulate synaptic plasticity and learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
TBOA is a potent and selective inhibitor of the excitatory amino acid transporter, which makes it an ideal tool for studying the mechanisms of glutamate transport and its role in various physiological and pathological conditions. However, TBOA has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of TBOA in scientific research. One direction is to study the role of glutamate transport in various neurological disorders and to develop new therapies that target glutamate transporters. Another direction is to develop new inhibitors of glutamate transport that are more potent and selective than TBOA. Additionally, TBOA can be used in combination with other drugs to study their synergistic effects on glutamate transport and neuronal function.
Méthodes De Synthèse
TBOA can be synthesized by reacting tert-butyl carbamate with 2,3-epoxy-4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields TBOA as a white crystalline solid with a melting point of 79-81°C.
Applications De Recherche Scientifique
TBOA is extensively used in scientific research to study the mechanisms of glutamate transport and its role in various physiological and pathological conditions. It is a potent inhibitor of the excitatory amino acid transporter, which is responsible for the reuptake of glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the brain and is involved in various physiological processes such as learning, memory, and synaptic plasticity. Dysregulation of glutamate transport has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Propriétés
Numéro CAS |
120881-97-2 |
|---|---|
Nom du produit |
Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate |
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-6-8(12)7(2)11-9(13)14-10(3,4)5/h6-7H,1H2,2-5H3,(H,11,13)/t7-/m1/s1 |
Clé InChI |
TUQPRWAHCDKMKC-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C(=O)C=C)NC(=O)OC(C)(C)C |
SMILES |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(=O)C=C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methyl-2-oxo-3-butenyl)-, 1,1-dimethylethyl ester, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



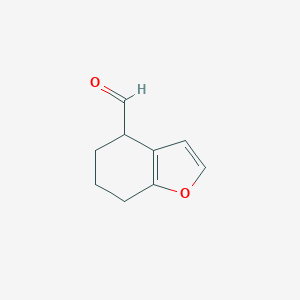
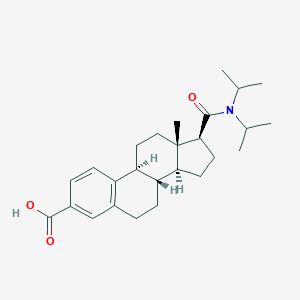


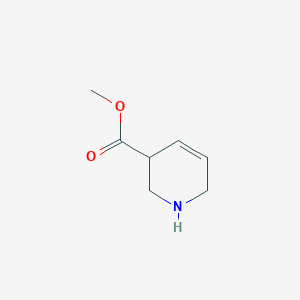
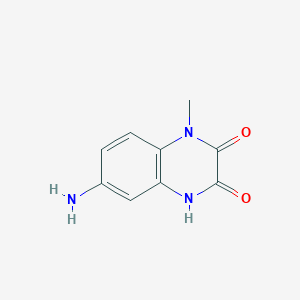
![Ethanone, 1-(9-azabicyclo[4.2.1]non-2-yl)-, endo-(9CI)](/img/structure/B38890.png)
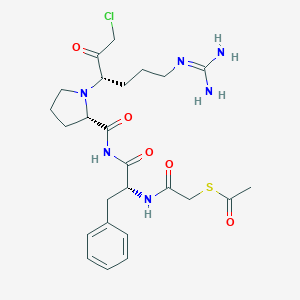
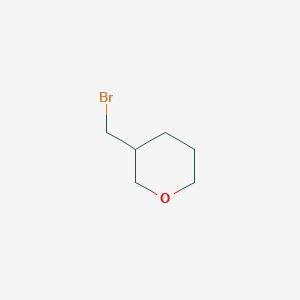
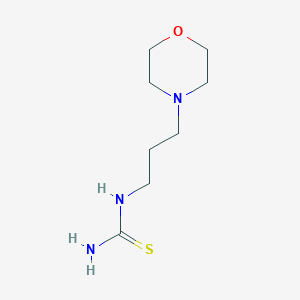
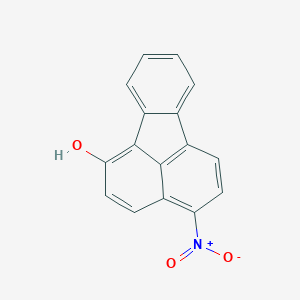
![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)
